Cas no 1201806-19-0 (3-Methoxyphenylglyoxal hydrate)

3-Methoxyphenylglyoxal hydrate Chemical and Physical Properties
Names and Identifiers
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- 2,2-dihydroxy-1-(3-methoxyphenyl)Ethanone
- 3-Methoxyphenylglyoxal hydrate
- 2,2-Dihydroxy-1-(3-methoxyphenyl)ethan-1-one
- DA-27503
- Benzeneacetaldehyde,3-methoxy-a-oxo-
- 1201806-19-0
- Dihydroxy-6-methoxyacetophenon
- SCHEMBL1164163
- CS-0212100
- DTXSID40725402
-
- MDL: MFCD05664093
- Inchi: InChI=1S/C9H10O4/c1-13-7-4-2-3-6(5-7)8(10)9(11)12/h2-5,9,11-12H,1H3
- InChI Key: ROXUNLVBVNVHHH-UHFFFAOYSA-N
- SMILES: COC1=CC=CC(=C1)C(=O)C(O)O
Computed Properties
- Exact Mass: 182.05800
- Monoisotopic Mass: 182.05790880g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 66.8Ų
Experimental Properties
- PSA: 66.76000
- LogP: 0.18860
3-Methoxyphenylglyoxal hydrate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M329648-500mg |
3-Methoxyphenylglyoxal hydrate |
1201806-19-0 | 500mg |
$150.00 | 2023-05-17 | ||
Apollo Scientific | OR913084-5g |
3-Methoxyphenylglyoxal hydrate |
1201806-19-0 | 96% | 5g |
£200.00 | 2024-07-28 | |
Apollo Scientific | OR913084-1g |
3-Methoxyphenylglyoxal hydrate |
1201806-19-0 | 96% | 1g |
£80.00 | 2024-07-28 | |
abcr | AB181108-5g |
2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone; . |
1201806-19-0 | 5g |
€234.00 | 2025-02-16 | ||
abcr | AB181108-1g |
2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone; . |
1201806-19-0 | 1g |
€91.00 | 2025-02-16 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1282770-10g |
2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone |
1201806-19-0 | 95% | 10g |
¥3880.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1282770-5g |
2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone |
1201806-19-0 | 95% | 5g |
¥1872.00 | 2024-08-09 | |
A2B Chem LLC | AI12757-100g |
3-Methoxyphenylglyoxal hydrate |
1201806-19-0 | 95% | 100g |
$923.00 | 2024-04-20 | |
1PlusChem | 1P00HFQT-5g |
3-Methoxyphenylglyoxal hydrate |
1201806-19-0 | 95% | 5g |
$122.00 | 2025-02-28 | |
1PlusChem | 1P00HFQT-100g |
3-Methoxyphenylglyoxal hydrate |
1201806-19-0 | 95% | 100g |
$978.00 | 2025-02-28 |
3-Methoxyphenylglyoxal hydrate Related Literature
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Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
Additional information on 3-Methoxyphenylglyoxal hydrate
Introduction to 3-Methoxyphenylglyoxal Hydrate (CAS No: 1201806-19-0)
3-Methoxyphenylglyoxal hydrate, identified by the Chemical Abstracts Service Number (CAS No) 1201806-19-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound, featuring a methoxy-substituted phenyl ring connected to a glyoxal moiety, has garnered attention due to its versatile applications in synthetic chemistry and potential roles in drug development. The presence of the hydrate form indicates that the compound exists in a hydrated state, which can influence its reactivity and solubility properties.
The structural uniqueness of 3-Methoxyphenylglyoxal hydrate lies in its ability to serve as a versatile intermediate in the synthesis of more complex molecules. The methoxy group on the phenyl ring introduces a degree of electronic and steric modulation, making it a valuable building block for fine chemical synthesis. Researchers have leveraged this compound in the development of novel pharmacophores, particularly in the pursuit of bioactive molecules with potential therapeutic applications.
In recent years, advancements in computational chemistry and molecular modeling have enhanced our understanding of how 3-Methoxyphenylglyoxal hydrate interacts with biological targets. Studies suggest that derivatives of this compound may exhibit inhibitory effects on certain enzymes and receptors, making them promising candidates for further medicinal chemistry exploration. The hydrate form, while sometimes overlooked, plays a crucial role in stabilizing the compound during storage and transportation, ensuring its integrity for subsequent synthetic transformations.
The synthesis of 3-Methoxyphenylglyoxal hydrate typically involves multi-step organic reactions, often starting from readily available aromatic precursors. The introduction of the glyoxal group via condensation reactions with appropriate aldehydes or ketones is a common approach. The subsequent methoxylation step, typically achieved through nucleophilic aromatic substitution or metal-catalyzed coupling reactions, further diversifies the compound’s utility. The final hydration step is often performed under controlled conditions to maximize yield and purity.
One of the most compelling aspects of 3-Methoxyphenylglyoxal hydrate is its role as a precursor in the synthesis of heterocyclic compounds. Heterocycles are integral to many pharmaceuticals due to their ability to mimic natural biological structures and exhibit favorable pharmacokinetic properties. By incorporating 3-Methoxyphenylglyoxal hydrate into heterocyclic frameworks, chemists can generate novel scaffolds with tailored biological activities. This has led to several innovative drug candidates being explored in preclinical studies.
Recent research has also highlighted the importance of 3-Methoxyphenylglyoxal hydrate in catalytic processes. Its ability to act as a ligand or co-catalyst in various organic transformations has been documented, particularly in cross-coupling reactions where it facilitates the formation of carbon-carbon bonds under mild conditions. Such catalytic applications not only improve synthetic efficiency but also reduce environmental impact by minimizing waste generation.
The pharmaceutical industry has been particularly interested in exploring the potential therapeutic effects of derivatives derived from 3-Methoxyphenylglyoxal hydrate. Preliminary studies have indicated that certain analogs may possess anti-inflammatory, antioxidant, or even anticancer properties. These findings have spurred further investigation into structure-activity relationships (SAR), aiming to optimize potency while minimizing side effects. The hydrate form’s stability under various conditions makes it an ideal candidate for such exploratory studies.
From an industrial perspective, the production and handling of 3-Methoxyphenylglyoxal hydrate require stringent quality control measures to ensure consistency and reliability. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry are employed to verify purity and confirm structural integrity. These methods are essential for guaranteeing that the compound meets the rigorous standards expected in pharmaceutical applications.
The environmental impact of synthesizing 3-Methoxyphenylglyoxal hydrate is another critical consideration. Efforts have been made to develop greener synthetic routes that reduce reliance on hazardous reagents and minimize energy consumption. Solvent recovery systems and catalytic processes that enhance atom economy are examples of innovations aimed at making production more sustainable. Such initiatives align with global trends toward green chemistry principles.
In conclusion, 3-Methoxyphenylglyoxal hydrate (CAS No: 1201806-19-0) represents a fascinating compound with broad utility across multiple scientific disciplines. Its role as an intermediate in synthetic chemistry, its potential applications in drug development, and its significance in catalytic processes underscore its importance. As research continues to uncover new ways to leverage this molecule’s unique properties, its relevance is expected to grow further, driving innovation both in academia and industry.
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